Welcome to the BenchChem Online Store!
molecular formula C7H11NO B1329480 N-Allyl-2-pyrrolidinone CAS No. 2687-97-0

N-Allyl-2-pyrrolidinone

Cat. No. B1329480
M. Wt: 125.17 g/mol
InChI Key: DURRSEGFTCZKMK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US05081260

Procedure details

To a 5 liter volume flask of glass equipped with a stirrer, a fractional distillation column, a thermometer and a dropping funnel, there were added 270.1 g (5.0 mol) of sodium methoxide and 2 liters of toluene. After 425.6 g (5.0 mol) of 2-pyrrolidone was dropwise added to the flask through the dropping funnel at room temperature, the resulting methanol was completely removed by the fractional distillation column. 6.9 g (25 mmol) of (Butyl-)4NCl was added as a phase transfer catalyst and 382.7 g (5.0 mol) of allyl chloride was dropwise added to the reaction mixture at a temperature ranging from 60° to 70° C. through the dropping funnel to react them. After the completion of the reaction, water was added to dissolve salts formed during the reaction and then the organic phase was removed. Then the organic phase was distilled to separate the fractions having a boiling point ranging from 75° to 76° C./4 mmHg. Thus, 562.5 g of 1-allyl-2-oxopyrrolidine was obtained in a yield of 89.9%.
Name
sodium methoxide
Quantity
270.1 g
Type
reactant
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step One
Quantity
425.6 g
Type
reactant
Reaction Step Two
Quantity
382.7 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[O-].[Na+].[C:4]1(C)[CH:9]=CC=C[CH:5]=1.[NH:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16].C(Cl)C=C>O>[CH2:9]([N:11]1[CH2:15][CH2:14][CH2:13][C:12]1=[O:16])[CH:4]=[CH2:5] |f:0.1|

Inputs

Step One
Name
sodium methoxide
Quantity
270.1 g
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
2 L
Type
reactant
Smiles
C1(=CC=CC=C1)C
Step Two
Name
Quantity
425.6 g
Type
reactant
Smiles
N1C(CCC1)=O
Step Three
Name
Quantity
382.7 g
Type
reactant
Smiles
C(C=C)Cl
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To a 5 liter volume flask of glass equipped with a stirrer
DISTILLATION
Type
DISTILLATION
Details
a fractional distillation column
CUSTOM
Type
CUSTOM
Details
the resulting methanol was completely removed by the fractional distillation column
ADDITION
Type
ADDITION
Details
was dropwise added to the reaction mixture at a temperature
CUSTOM
Type
CUSTOM
Details
ranging from 60° to 70° C. through the dropping funnel
CUSTOM
Type
CUSTOM
Details
to react them
ADDITION
Type
ADDITION
Details
was added
DISSOLUTION
Type
DISSOLUTION
Details
to dissolve salts
CUSTOM
Type
CUSTOM
Details
formed during the reaction
CUSTOM
Type
CUSTOM
Details
the organic phase was removed
DISTILLATION
Type
DISTILLATION
Details
Then the organic phase was distilled
CUSTOM
Type
CUSTOM
Details
to separate the fractions
CUSTOM
Type
CUSTOM
Details
ranging from 75° to 76° C.

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N1C(CCC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 562.5 g
YIELD: PERCENTYIELD 89.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.